molecular formula C14H14F2N2O2 B10909486 Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10909486
M. Wt: 280.27 g/mol
InChI Key: AHIKBEXECGVWDO-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and the attachment of the methylbenzyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride, 3-methyl-: A compound with a similar methylbenzyl group but different functional groups.

    Benzene, (methoxymethyl)-: Contains a methoxymethyl group instead of a difluoromethyl group.

Uniqueness

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Biological Activity

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the fields of agrochemicals and pharmaceuticals. This compound belongs to a class known for their biological activity, particularly as fungicides. The biological mechanisms, synthesis methods, and structure-activity relationships (SAR) of this compound and its derivatives are crucial for understanding its potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group, a methyl group, and a carboxylate moiety. Its molecular formula is C13H12F2N2O2C_{13}H_{12}F_2N_2O_2, with a molecular weight of approximately 270.24 g/mol. The presence of the difluoromethyl group significantly influences its biological activity, particularly in inhibiting fungal growth.

The primary mechanism through which this compound exerts its effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to cell death. This mechanism has been established for various fungicides derived from similar pyrazole structures, including boscalid and fluxapyroxad .

Biological Activity Data

Research has shown that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. A notable study demonstrated that specific amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed higher antifungal efficacy compared to traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameTarget FungiActivity Level
This compoundZymoseptoria triticiHigh
IsopyrazamAlternaria speciesModerate to High
FluxapyroxadPhytophthora infestansModerate
BixafenBotrytis cinereaHigh

Case Studies

  • Efficacy Against Septoria Leaf Blotch : A field study indicated that formulations containing this compound effectively controlled Zymoseptoria tritici, a significant pathogen in cereal crops. The results showed a reduction in disease severity by over 70% compared to untreated controls .
  • Comparative Analysis : In laboratory settings, compounds derived from this pyrazole exhibited superior antifungal properties against Alternaria species when compared to established fungicides. The structure-activity relationship analysis indicated that modifications at the benzyl position enhanced bioactivity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting from difluoroacetoacetic acid, the reaction with methyl hydrazine leads to the formation of the pyrazole core.
  • Carboxylation : Subsequent carboxylation reactions yield the final product with high purity and yield.

Optimized methods have been reported that minimize by-products and enhance overall efficiency in producing high-purity compounds suitable for agricultural applications .

Properties

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H14F2N2O2/c1-9-4-3-5-10(6-9)7-18-8-11(14(19)20-2)12(17-18)13(15)16/h3-6,8,13H,7H2,1-2H3

InChI Key

AHIKBEXECGVWDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)F)C(=O)OC

Origin of Product

United States

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